Benzofuran-6-yl-acetic acid
Overview
Description
Benzofuran-6-yl-acetic acid is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds consisting of a fused benzene and furan ring These compounds are known for their diverse biological activities and are found in various natural products and synthetic derivatives
Mechanism of Action
Target of Action
Benzofuran compounds, including Benzofuran-6-yl-acetic acid, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds . Some substituted benzofurans have shown dramatic anticancer activities .
Mode of Action
Benzofuran derivatives have been found to interact with various targets, leading to a wide range of biological and pharmacological applications . For example, some benzofuran derivatives stimulate the impulse propagation mediated transmitter release of the neurotransmitters dopamine, norepinephrine, and serotonin in the brain .
Biochemical Pathways
Benzofuran compounds are known to affect a variety of biochemical pathways due to their broad range of biological activities . For example, some benzofuran derivatives have been found to have significant cell growth inhibitory effects on different types of cancer cells .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .
Result of Action
The result of the action of this compound is likely to depend on the specific biological target and the context in which it is used. For example, some substituted benzofurans have been found to have significant cell growth inhibitory effects, with inhibition rates varying across different types of cancer cells .
Biochemical Analysis
Biochemical Properties
Benzofuran derivatives have been shown to interact with various enzymes and proteins, exerting their effects through these interactions . For example, some benzofuran derivatives have been found to inhibit Src kinase .
Cellular Effects
Benzofuran derivatives have been shown to have a variety of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzofuran derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the cyclization of o-hydroxybenzyl ketones or o-hydroxyacetophenones under basic conditions . Another approach involves the dehydrative cyclization of o-hydroxybenzophenone derivatives . These reactions often require catalysts such as copper chloride and bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in solvents like dimethylformamide .
Industrial Production Methods: Industrial production of benzofuran-6-yl-acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Benzofuran-6-yl-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and bases in various solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzofuran-6-yl-ketones, while reduction can produce benzofuran-6-yl-alcohols.
Scientific Research Applications
Benzofuran-6-yl-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a precursor in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other industrial products.
Comparison with Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with applications in photochemotherapy.
Angelicin: A benzofuran compound with potential anticancer properties.
Uniqueness: Benzofuran-6-yl-acetic acid is unique due to its specific acetic acid moiety, which can influence its biological activity and chemical reactivity
Properties
IUPAC Name |
2-(1-benzofuran-6-yl)acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c11-10(12)6-7-1-2-8-3-4-13-9(8)5-7/h1-5H,6H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVHZPMQGRFPMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CO2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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